7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids as starting materials . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and coupling techniques as in laboratory settings. The use of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids can also be applied to industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and Boc-protected amino group play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
7-Bromo-4-((tert-butoxycarbonyl)amino)isochromane-4-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a Boc-protected amino group
Properties
Molecular Formula |
C15H18BrNO5 |
---|---|
Molecular Weight |
372.21 g/mol |
IUPAC Name |
7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)8-21-7-9-6-10(16)4-5-11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
PQIABDZSMVCBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COCC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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